(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

Catalog No.
S790697
CAS No.
57351-00-5
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-ace...

CAS Number

57351-00-5

Product Name

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

IUPAC Name

2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15)

InChI Key

HFCQYKCGYMWUAH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CC(CC2)CC(=O)O)C=C1

Canonical SMILES

COC1=CC2=C(CC(CC2)CC(=O)O)C=C1

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid (CAS 57351-00-5) is a highly versatile bicyclic building block characterized by its partially saturated tetralin core and an electronically insulated acetic acid moiety. Unlike fully aromatic naphthalene derivatives, this compound offers a defined three-dimensional geometry, making it a premium precursor for modern drug discovery programs aiming to increase sp3 character. It is frequently procured as a core scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), including DGAT-1 inhibitors for metabolic disorders [1] and protein tyrosine phosphatase (PTPN) inhibitors for oncology [2], where specific spatial orientation and stereocenter generation are critical for target engagement.

Substituting this compound with its fully aromatic analog, 6-methoxy-2-naphthylacetic acid (6-MNA), or a des-methoxy variant, will fundamentally alter both the synthetic trajectory and the pharmacological profile of the end product. The planar naphthalene core of 6-MNA cannot undergo stereoselective enolate alkylation at the ring-attachment point to form quaternary stereocenters, a required step in synthesizing sterically demanding APIs [1]. Furthermore, the saturated C1-C2 linkage in the tetralin core electronically decouples the carboxylic acid from the methoxy group, altering the pKa and physiological ionization state. Using a flat aromatic substitute will result in drastically different protein-ligand binding kinetics and higher off-target promiscuity due to increased pi-pi stacking [2].

Three-Dimensionality (Fsp3) for Enhanced Library Quality

The target compound features a partially saturated tetralin core, yielding an Fsp3 fraction of 0.38 (5 sp3 carbons out of 13 total). In contrast, the fully aromatic baseline comparator, 6-methoxy-2-naphthylacetic acid (6-MNA), has an Fsp3 of only 0.08. This 30% absolute increase in sp3 character significantly reduces the planar surface area of the molecule, which correlates directly with lower off-target toxicity and higher clinical progression rates [1].

Evidence DimensionFraction of sp3 hybridized carbons (Fsp3)
Target Compound Data0.38 (5 sp3 carbons)
Comparator Or Baseline6-MNA (fully aromatic analog): 0.08 (1 sp3 carbon)
Quantified Difference30% absolute increase in Fsp3 fraction
ConditionsStandard 2D-to-3D topological analysis

Procuring the high-Fsp3 tetralin core reduces planar stacking-driven promiscuity, making it vastly superior for high-throughput screening library development.

Precursor Suitability for Quaternary Stereocenter Generation

The sp3-hybridized C2 position of the tetralin core allows for direct stereoselective enolate alkylation, enabling the generation of complex quaternary stereocenters directly on the bicyclic ring. The planar comparator, 6-MNA, lacks this sp3 ring carbon, restricting functionalization entirely to the exocyclic alpha-carbon and preventing the formation of a 3D ring-bound stereocenter. This synthetic handle is absolutely critical for the downstream synthesis of sterically constrained APIs, such as DGAT-1 inhibitors[1].

Evidence DimensionRing-bound stereocenter generation capacity
Target Compound DataSupports direct C2 quaternary stereocenter formation
Comparator Or Baseline6-MNA: Impossible (sp2 hybridized ring carbon)
Quantified DifferenceBinary synthetic capability (Possible vs. Impossible)
ConditionsAsymmetric enolate alkylation conditions

Buyers synthesizing sterically complex, non-planar APIs must procure the tetralin core, as the naphthalene analog simply cannot undergo the required ring alkylation.

Electronic Decoupling and pKa Modulation

In the tetralin scaffold, the C1-C2 aliphatic carbons physically and electronically insulate the acetic acid group from the electron-donating 6-methoxy-aromatic system. This results in a standard aliphatic carboxylic acid pKa (predicted ~4.7). In contrast, the aromatic attachment in 6-MNA allows pi-system communication, shifting the pKa lower (~4.2). This ~0.5 log unit difference drastically alters the ionization ratio at physiological pH (7.4), impacting both membrane permeability and salt-selection strategies during formulation [1].

Evidence DimensionCarboxylic acid pKa
Target Compound Data~4.7 (aliphatic insulation)
Comparator Or Baseline6-MNA: ~4.2 (aromatic conjugation)
Quantified Difference~0.5 log unit shift in acidity
ConditionsPhysiological aqueous conditions (pH 7.4)

The altered pKa dictates the compound's solubility and permeability, requiring buyers to strictly specify the tetralin core for optimized pharmacokinetic modeling.

Disruption of Crystal Lattice Energy for Improved Kinetic Solubility

The planar nature of the naphthalene core in 6-MNA facilitates tight intermolecular pi-pi stacking, resulting in high crystal lattice energy and notoriously poor kinetic solubility in aqueous assay buffers. The 'puckered' conformation of the saturated half-ring in the tetralin analog disrupts this planar stacking. This structural disruption lowers the lattice energy, generally providing superior kinetic solubility profiles in standard DMSO/aqueous dilution protocols used in early-stage biological assays [1].

Evidence DimensionPi-pi stacking and lattice energy disruption
Target Compound DataPuckered 3D conformation disrupts stacking
Comparator Or Baseline6-MNA: Planar conformation maximizes stacking
Quantified DifferenceSignificant reduction in crystal lattice energy
ConditionsAqueous buffer dilution from DMSO stocks

Improved kinetic solubility reduces false negatives in high-throughput screening assays, saving significant time and resources in early drug discovery.

Synthesis of DGAT-1 Inhibitors

Because the compound allows for stereoselective enolate alkylation at the C2 position, it is the ideal starting material for synthesizing sterically demanding APIs, such as DGAT-1 inhibitors for metabolic disorders. The ability to build a quaternary stereocenter directly on the ring is a capability absent in flat naphthalene analogs [1].

Development of PTPN Inhibitor Scaffolds

The compound is utilized as a core intermediate in the synthesis of protein tyrosine phosphatase (PTPN) inhibitors. Its specific 3D geometry and Fsp3 fraction provide superior binding pocket fit compared to planar aromatic alternatives, reducing off-target interactions in oncology applications [2].

High-Fsp3 Screening Library Construction

For organizations looking to enrich their compound libraries with 3D-like, non-planar molecules, this compound serves as a premium scaffold. Its high Fsp3 fraction (0.38) directly translates to lower off-target promiscuity and better pharmacokinetic profiles compared to traditional flat aromatic building blocks [3].

XLogP3

2.5

Dates

Last modified: 08-15-2023

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